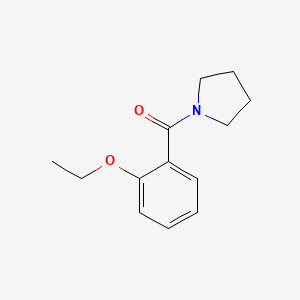
(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives It features a pyrrolidine ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes:: The synthesis of “(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” involves the condensation of appropriate starting materials. Here are some synthetic routes:
Condensation Reaction:
Industrial Production:: The industrial-scale production of this compound may involve modifications to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:: “(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” can undergo various reactions:
Oxidation: Oxidation of the phenyl ring or the pyrrolidine moiety.
Reduction: Reduction of the carbonyl group.
Substitution: Substitution reactions at the phenyl or pyrrolidine positions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: React with appropriate nucleophiles (e.g., amines, halides) under suitable conditions.
Scientific Research Applications
“(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” finds applications in:
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with biological targets.
Materials Science: Utilize its properties for designing functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Comparing “(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone” with other similar compounds will reveal its distinct features and potential advantages.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-2-16-12-8-4-3-7-11(12)13(15)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
BFTNVMYODJKDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















